molecular formula C6H11Cl2N3 B2575434 5-Hydrazinyl-2-methylpyridine dihydrochloride CAS No. 2089377-45-5

5-Hydrazinyl-2-methylpyridine dihydrochloride

Cat. No.: B2575434
CAS No.: 2089377-45-5
M. Wt: 196.08
InChI Key: SIDYQDNEYAAQCG-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

(6-methylpyridin-3-yl)hydrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.2ClH/c1-5-2-3-6(9-7)4-8-5;;/h2-4,9H,7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDYQDNEYAAQCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)NN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089377-45-5
Record name 5-hydrazinyl-2-methylpyridine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydrazinyl-2-methylpyridine dihydrochloride typically involves the reaction of 2-methylpyridine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Hydrazinyl-2-methylpyridine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Medicinal Chemistry

The primary application of 5-hydrazinyl-2-methylpyridine dihydrochloride lies in its role as an intermediate in the synthesis of pharmaceutical compounds. This compound is noted for its potential antimicrobial and anticancer properties, making it a candidate for further investigation in therapeutic applications.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains. Preliminary studies suggest that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, which is crucial given the increasing resistance to conventional antibiotics .

Anticancer Potential

The compound has also been studied for its anticancer activity. It is believed to exert its effects through mechanisms such as enzyme inhibition, which may disrupt cellular processes related to proliferation and apoptosis. Specific pathways targeted by this compound include those mediated by Polycomb Repressive Complex 2 (PRC2), which plays a critical role in the regulation of gene expression associated with cancer progression .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing various derivatives. Its ability to form covalent bonds with other molecules enables the development of novel compounds with enhanced biological activities.

Synthesis Pathways

The synthesis of this compound typically involves hydrazine derivatives reacting with pyridine-based substrates. The resulting products can be further modified to create a library of compounds that may possess unique pharmacological profiles .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity. Comparative studies with structurally similar compounds have revealed insights into how variations in substitution patterns on the pyridine ring affect reactivity and efficacy .

Compound Name Similarity Unique Features
2-Hydrazinyl-5-methylpyridine hydrochloride0.73Different substitution pattern on the pyridine ring
4-Hydrazinylpyridine hydrochloride0.70Substituted at the 4-position instead of the 3-position
5-Hydrazinyl-2-methylpyridine0.68Contains methyl substitution at a different position
5-Amino-6-methylpicolinonitrile0.68Contains an amino group instead of hydrazine
3-Hydrazinylpyridine hydrochloride0.65Similar hydrazinyl functionality but different substitutions

Case Studies

Several studies have explored the biological activities and potential applications of this compound:

  • A study investigating its antimicrobial properties demonstrated significant effectiveness against multidrug-resistant bacterial strains, highlighting its potential as a new antimicrobial agent .
  • Another research focused on its anticancer effects, showing promise in inhibiting tumor cell growth through mechanisms involving PRC2 inhibition, which is crucial for certain types of cancers including diffuse large B-cell lymphoma and others .

Mechanism of Action

The mechanism of action of 5-Hydrazinyl-2-methylpyridine dihydrochloride involves its interaction with specific molecular targets. The hydrazinyl group is known to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 5-Hydrazinyl-2-methylpyridine dihydrochloride
  • CAS No.: 6628-77-9
  • Molecular Formula : C₆H₉N₃ · 2HCl
  • Structure : A pyridine ring substituted with a hydrazinyl (-NH-NH₂) group at position 5 and a methyl (-CH₃) group at position 2, forming a dihydrochloride salt.

Key Characteristics :

  • Salt Form : Dihydrochloride (two HCl molecules per base molecule) .
  • Applications : Primarily used as a synthetic intermediate in pharmaceuticals, agrochemicals, or coordination chemistry due to its hydrazinyl moiety, which facilitates nucleophilic reactions.

Comparison with Structurally Similar Compounds

Structural Analogs of Pyridine Derivatives

The following compounds share structural similarities with this compound, differing in substituents or salt forms:

Compound Name CAS No. Molecular Formula Structural Differences Key Applications Similarity Score References
5-Hydrazinyl-2-methoxypyridine hydrochloride 179543-88-5 C₆H₈N₃O · HCl Methoxy (-OCH₃) at position 2; hydrochloride Pharmaceutical intermediates 0.87
4-Amino-5-aminomethyl-2-methylpyrimidine dihydrochloride - C₆H₁₀N₄ · 2HCl Pyrimidine ring; dual amino groups Biochemical research -
2-Chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine hydrochloride - C₁₀H₁₂ClN₂ · HCl Chloro substituent; tetrahydropyridine moiety Drug discovery -

Key Observations :

  • Substituent Effects : Replacing the methyl group in 5-Hydrazinyl-2-methylpyridine with methoxy (as in 179543-88-5) increases polarity but reduces lipophilicity, impacting solubility and reactivity .
  • Ring System : Pyrimidine analogs (e.g., C₆H₁₀N₄ · 2HCl) exhibit distinct electronic properties due to the six-membered ring with two nitrogen atoms, altering binding affinity in coordination complexes .

Comparison with Other Dihydrochloride Salts

Dihydrochloride salts are common in pharmaceuticals for enhanced solubility. Below are examples with contrasting applications:

Compound Name CAS No. Molecular Formula Key Differences Applications References
Putrescine dihydrochloride P7505 C₄H₁₂N₂ · 2HCl Aliphatic diamine; no aromatic ring Biogenic amine analysis
Levocetirizine dihydrochloride 130018-87-0 C₂₁H₂₅ClN₂O₃ · 2HCl Larger, branched structure; antihistamine Allergy treatment
S-(2-(Dimethylamino)ethyl pseudothiourea dihydrochloride 16111-27-6 C₅H₁₄N₄S · 2HCl Thiourea derivative; sensitizing properties Restricted industrial use

Key Observations :

  • Solubility: Dihydrochloride salts generally exhibit higher aqueous solubility than monohydrochlorides, critical for drug bioavailability .
  • Safety Profiles : Compounds like 16111-27-6 highlight the importance of safety assessments, as sensitizing properties limit their applications .

Hydrochloride vs. Dihydrochloride Salts

Chemical Distinction :

  • Hydrochloride : One HCl molecule per base molecule (e.g., 5-Hydrazinyl-2-methoxypyridine hydrochloride) .
  • Dihydrochloride : Two HCl molecules (e.g., this compound), enhancing ionic strength and stability .

Impact on Properties :

  • Solubility : Dihydrochlorides often dissolve more readily in polar solvents, favoring formulations requiring rapid dissolution.
  • Stability : Additional HCl can improve shelf life by reducing hygroscopicity in certain environments.

Pharmaceutical Relevance

  • Drug Intermediate : Used in synthesizing analogs of pioglitazone hydrochloride (CAS -), a thiazolidinedione antidiabetic agent .

Biological Activity

5-Hydrazinyl-2-methylpyridine dihydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

This compound has the molecular formula C7_7H9_9Cl2_2N3_3 and a molecular weight of approximately 196.08 g/mol. The presence of the hydrazinyl group at the 5-position of the pyridine ring enhances its reactivity, while the dihydrochloride form improves its solubility in aqueous solutions, making it suitable for various biological applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various microbial strains. Studies have demonstrated its effectiveness in inhibiting the growth of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria suggest that the compound could serve as a potential antimicrobial agent in clinical settings .

Anticancer Activity

The compound has also shown promising anticancer properties. In vitro studies have evaluated its cytotoxic effects against several cancer cell lines, including pancreatic (Patu8988), esophageal (ECA109), and gastric (SGC7901) cancer cells. The results indicate that this compound can induce apoptosis in cancer cells, potentially through mechanisms involving enzyme inhibition and modulation of cell proliferation pathways .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition or modification of enzymatic functions, affecting various biochemical pathways related to cell growth and apoptosis.

Interaction with Enzymes

The compound's mechanism of action includes:

  • Enzyme Inhibition : It effectively inhibits specific enzymes involved in metabolic pathways.
  • Protein Interaction : By forming covalent bonds with proteins, it alters their function, which can lead to therapeutic effects against diseases such as cancer.

Case Studies

Several studies have focused on the biological activity of this compound:

  • Antimicrobial Efficacy : A study assessed the compound's antibacterial activity using an agar diffusion method against various strains. It reported significant inhibition zones, indicating strong antimicrobial potential.
  • Cytotoxicity Assays : In another study, MTT assays were performed to evaluate the cytotoxic effects on cancer cell lines. The compound demonstrated dose-dependent cytotoxicity, with IC50 values indicating effective concentrations for inducing cell death in targeted cancer cells .
  • Mechanistic Insights : Molecular docking studies have been conducted to predict how this compound interacts with target proteins at the molecular level, providing insights into its potential as a drug candidate for further development .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Unique Aspects
2-Hydrazinyl-5-methylpyridine hydrochlorideSimilar hydrazinyl group but different positionLacks hydrochloride group
2-Hydrazinyl-5-methylpyrazine hydrochlorideContains a pyrazine ring instead of a pyridine ringDifferent heterocyclic structure
5-Methyl-2-(1H)-pyridoneRelated pyridine derivativeDifferent functional groups

The distinct arrangement of hydrazinyl and methyl substituents on the pyridine ring contributes to its unique reactivity and biological activity compared to these similar compounds.

Q & A

Basic: What are the recommended synthetic routes for preparing 5-hydrazinyl-2-methylpyridine dihydrochloride?

Methodological Answer:
The synthesis of hydrazinyl-substituted pyridines typically involves nucleophilic substitution or condensation reactions. For example, hydrazine derivatives can react with halogenated pyridines under reflux conditions in polar aprotic solvents (e.g., DMF or ethanol). A key step is the purification of the dihydrochloride salt via recrystallization from ethanol/water mixtures to remove unreacted hydrazine or byproducts . Characterization should include 1^1H NMR to confirm hydrazinyl proton signals (δ 2.5–4.0 ppm) and elemental analysis to verify stoichiometry (e.g., Cl^- content).

Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • Chromatography : Use reversed-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid to improve peak resolution .
  • Spectroscopy : 1^1H and 13^{13}C NMR in D2_2O or DMSO-d6_6 to identify hydrazinyl (–NH–NH2_2) and pyridine ring protons. Mass spectrometry (ESI-MS) in positive ion mode confirms the molecular ion peak [M+H]+^+ .
  • Elemental Analysis : Verify Cl^- content (theoretical ~22% for dihydrochloride) to distinguish from monohydrochloride salts .

Advanced: How to design an experiment to evaluate the antimicrobial activity of this compound?

Methodological Answer:

  • In Vitro Assays :
    • MIC Determination : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (P. aeruginosa) strains. Prepare stock solutions in sterile water (pH-adjusted to 7.4) to avoid precipitation .
    • Time-Kill Kinetics : Monitor bacterial viability over 24 hours at 2× MIC. Include octenidine dihydrochloride (broad-spectrum antiseptic) as a positive control .
  • In Vivo Models :
    • Burn Wound Infection : Apply the compound topically in a murine model and quantify bacterial load in eschar tissue via colony-forming unit (CFU) counts. Compare efficacy against silver sulfadiazine .

Advanced: How to resolve contradictions in cytotoxicity data between in vitro and in vivo studies?

Methodological Answer:

  • Purity Verification : Confirm compound purity (>99% via HPLC) to rule out impurities as cytotoxic agents .
  • Cell Line Selection : Test primary fibroblasts (e.g., NIH/3T3) alongside cancer cell lines to assess cell-type specificity. Use MTT assays with 72-hour exposure to mimic in vivo pharmacokinetics .
  • In Vivo Toxicity : Conduct histopathology on liver/kidney tissues post-administration. Measure serum ALT/AST levels to detect hepatotoxicity not evident in vitro .

Advanced: What strategies ensure stability of this compound under varying storage conditions?

Methodological Answer:

  • Accelerated Degradation Studies :
    • Thermal Stability : Store lyophilized powder at 40°C/75% RH for 6 months. Monitor decomposition via HPLC (e.g., hydrazine release) .
    • Photostability : Expose solutions to UV light (ICH Q1B guidelines) and quantify degradation products (e.g., pyridine derivatives) .
  • Formulation Optimization : Use amber vials for light-sensitive compounds and desiccants to prevent hygroscopic degradation .

Advanced: How to investigate the compound’s mechanism of action as a potential enzyme inhibitor?

Methodological Answer:

  • Enzyme Assays : Test inhibitory activity against lysine-specific demethylase 1 (LSD1) using a fluorogenic substrate (e.g., H3K4me2 peptide). Measure IC50_{50} values with varying concentrations (1–100 µM) .
  • Molecular Docking : Perform in silico modeling (AutoDock Vina) to predict binding interactions with LSD1’s active site. Validate with site-directed mutagenesis .
  • Cellular Methylation Profiling : Use Western blotting to detect H3K4me2/me3 levels in treated cells (e.g., leukemia cell lines) .

Advanced: What methods validate the dihydrochloride salt form versus monohydrochloride?

Methodological Answer:

  • Titration : Perform potentiometric titration with AgNO3_3 to quantify Cl^- ions (2 moles per mole of base for dihydrochloride) .
  • X-ray Crystallography : Resolve crystal structures to confirm the presence of two HCl molecules in the lattice .
  • Thermogravimetric Analysis (TGA) : Observe weight loss steps corresponding to HCl release (distinct peaks at ~150°C and ~300°C for dihydrochloride) .

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